2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a quinoline-4-one derivative featuring a 4-ethoxybenzenesulfonyl substituent at position 3 of the quinoline core and an acetamide group linked to a 3-methoxyphenyl moiety at position 1 . The ethoxy group on the benzenesulfonyl ring and the methoxy group on the phenylacetamide are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-19-11-13-21(14-12-19)35(31,32)24-16-28(23-10-5-4-9-22(23)26(24)30)17-25(29)27-18-7-6-8-20(15-18)33-2/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXULWUZKOHHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Sulfonylation: The quinoline derivative is then sulfonylated using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Acylation: The final step involves the acylation of the sulfonylated quinoline with 3-methoxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
Functional Group Analysis
4-Chlorobenzenesulfonyl (): Chlorine’s electron-withdrawing nature may improve stability against metabolic oxidation but reduce solubility .
Acetamide Substituents :
- N-(3-Methoxyphenyl) (Target) : The 3-methoxy group may allow better spatial accommodation in binding sites than the 4-methoxy analog in .
- N-(4-Chlorophenyl) () : Chlorine’s hydrophobicity could enhance membrane permeability but increase off-target risks .
Quinoline Modifications: The 6-ethyl group in and introduces steric bulk, which might impede binding to flat active sites (e.g., kinase ATP pockets) .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity: Target compound > (due to ethoxy vs. dioxino ring) > (unsubstituted benzenesulfonyl).
- Metabolic Stability : Chlorinated analogs () may resist oxidative metabolism better than methoxy/ethoxy derivatives .
Biological Activity
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The specific structural components are outlined in the table below:
| Component | Description |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 52980-28-6 |
| Functional Groups | Acetamide, sulfonamide, quinolone |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their function.
- Interference with DNA Replication : The quinoline structure is known to intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Properties : Similar compounds have shown efficacy against a range of bacterial and fungal pathogens.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide exhibit significant antimicrobial properties. For instance:
- Efficacy Against Bacteria : In vitro studies indicated that the compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : The compound was also tested against various fungi, showing promising antifungal activity.
Anticancer Potential
Research has suggested that the compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro assays revealed that the compound could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : Mechanistic studies indicated that treatment with the compound led to increased apoptosis in cancer cells, possibly through mitochondrial pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial effects of various quinolone derivatives, including those structurally similar to our compound.
- Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.
-
Anticancer Study :
- A study focused on the effects of quinoline-based compounds on human cancer cell lines demonstrated significant cytotoxicity and induced cell cycle arrest at G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
